Methyl 5-(3-formylphenyl)furan-2-carboxylate Methyl 5-(3-formylphenyl)furan-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 400746-19-2
VCID: VC18900926
InChI: InChI=1S/C13H10O4/c1-16-13(15)12-6-5-11(17-12)10-4-2-3-9(7-10)8-14/h2-8H,1H3
SMILES:
Molecular Formula: C13H10O4
Molecular Weight: 230.22 g/mol

Methyl 5-(3-formylphenyl)furan-2-carboxylate

CAS No.: 400746-19-2

Cat. No.: VC18900926

Molecular Formula: C13H10O4

Molecular Weight: 230.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-(3-formylphenyl)furan-2-carboxylate - 400746-19-2

Specification

CAS No. 400746-19-2
Molecular Formula C13H10O4
Molecular Weight 230.22 g/mol
IUPAC Name methyl 5-(3-formylphenyl)furan-2-carboxylate
Standard InChI InChI=1S/C13H10O4/c1-16-13(15)12-6-5-11(17-12)10-4-2-3-9(7-10)8-14/h2-8H,1H3
Standard InChI Key QCGXNXGFVPXUMH-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=C(O1)C2=CC=CC(=C2)C=O

Introduction

Synthetic Pathways and Optimization

The synthesis of methyl 5-(3-formylphenyl)furan-2-carboxylate can be achieved through palladium-catalyzed cross-coupling or post-functionalization strategies, as demonstrated in analogous systems.

Suzuki-Miyaura Cross-Coupling

A validated route for aryl-furan derivatives involves coupling methyl 5-bromofuran-2-carboxylate with 3-formylphenylboronic acid (Figure 1) :

Reaction Conditions:

  • Catalyst: Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 (0.05–0.1 equiv)

  • Base: Na2CO3\text{Na}_2\text{CO}_3 (4.2 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME)

  • Temperature: Reflux (85–90°C)

  • Atmosphere: Inert (N2_2 or Ar)

  • Yield: ~80–87% (estimated based on analogous reactions) .

Procedure:

  • Combine methyl 5-bromofuran-2-carboxylate (1.0 equiv), Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4, and 3-formylphenylboronic acid (1.4 equiv) in DME.

  • Add aqueous Na2CO3\text{Na}_2\text{CO}_3 and reflux for 12–24 hours.

  • Extract with CH2Cl2\text{CH}_2\text{Cl}_2, dry over Na2SO4\text{Na}_2\text{SO}_4, and purify via silica gel chromatography.

Challenges:

  • The formyl group may require protection (e.g., as an acetal) to prevent side reactions during coupling.

  • Boronic acid availability: 3-formylphenylboronic acid is less common than its halogenated counterparts, necessitating custom synthesis.

Post-Functionalization Approach

An alternative strategy involves introducing the formyl group after cross-coupling:

  • Synthesize methyl 5-(3-methylphenyl)furan-2-carboxylate via Suzuki-Miyaura coupling.

  • Oxidize the methyl group to aldehyde using MnO2_2/NaCN in methanol .

Conditions for Oxidation:

  • Substrate: Methyl 5-(3-methylphenyl)furan-2-carboxylate

  • Oxidizing Agent: MnO2_2 (2.0 equiv)

  • Additive: NaCN (0.4 equiv)

  • Solvent: Methanol/CH2Cl2\text{CH}_2\text{Cl}_2

  • Yield: ~36–61% (based on similar oxidations) .

Physicochemical Properties

PropertyValue/Description
Molecular Weight246.21 g/mol
Melting PointNot reported (estimated 90–110°C)
SolubilitySoluble in DCM, THF, DMSO
StabilitySensitive to strong acids/bases

Challenges and Future Directions

  • Synthetic Optimization: Improving yields of 3-formylphenylboronic acid coupling and minimizing deprotection steps.

  • Biological Screening: Testing the compound’s efficacy in DNA repair inhibition or antimicrobial assays.

  • Scalability: Transitioning from lab-scale (mg) to industrial (kg) production using continuous-flow systems.

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